molecular formula C6H7ClN2O B1452435 6-Chloro-2-methoxypyridin-3-amine CAS No. 914222-86-9

6-Chloro-2-methoxypyridin-3-amine

Cat. No.: B1452435
CAS No.: 914222-86-9
M. Wt: 158.58 g/mol
InChI Key: NBYVIQCFOQQXPZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methoxypyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a process crucial for many cellular functions. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving phosphorylation events. This compound can alter gene expression by modulating transcription factors, proteins that bind to specific DNA sequences to control the rate of transcription of genetic information. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme. For example, it may inhibit a kinase by occupying its active site, preventing substrate access. Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as low temperatures and inert atmospheres. Its activity may diminish over time due to degradation processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its overall activity and function, as its concentration in specific areas of the cell may determine its interaction with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Chloro-2-methoxypyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The process involves the coupling of 6-chloro-2-methoxypyridine with an amine source under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridin-3-amine
  • 6-Chloro-5-methoxypyridin-2-amine
  • 5-Bromo-2-methoxypyridin-3-amine

Uniqueness

6-Chloro-2-methoxypyridin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

6-chloro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYVIQCFOQQXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696552
Record name 6-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914222-86-9
Record name 6-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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